![molecular formula C10H9BrN2O B2512598 5-bromo-1H-indole-3-carbaldehyde O-methyloxime CAS No. 294848-84-3](/img/structure/B2512598.png)
5-bromo-1H-indole-3-carbaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1H-indole-3-carbaldehyde O-methyloxime (5-Br-3-CO-MO) is an organic compound that has been used in various scientific research applications due to its unique properties. This compound has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. It has been used in the study of enzyme inhibition, drug design, and drug-target interactions.
Scientific Research Applications
Multicomponent Reactions (MCRs)
5-bromo-1H-indole-3-carbaldehyde O-methyloxime: serves as an ideal precursor for the synthesis of active molecules. In particular, it plays a crucial role in inherently sustainable multicomponent reactions (MCRs) from 2014 to 2021. MCRs are one-step convergent strategies where multiple starting materials combine to form a single product. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. Researchers have explored the compound’s utility in assembling pharmaceutically interesting scaffolds through MCRs .
Biologically Active Structures
The indole nucleus, present in 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , has significant biological activities. These include antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibition, and anti-HIV properties. The compound and its derivatives serve as essential chemical precursors for generating biologically active structures. Their inherent functional groups allow for facile C–C and C–N coupling reactions and reductions, leading to diverse heterocyclic derivatives .
Curcumin Derivatives
Researchers have employed 5-bromo-1H-indole-3-carbaldehyde O-methyloxime as a reactant in the preparation of curcumin derivatives. These derivatives exhibit anti-proliferative and anti-inflammatory properties, making them relevant for potential therapeutic applications .
Stilbenophanes Synthesis
The compound also contributes to the synthesis of para-para stilbenophanes via McMurry coupling. Stilbenophanes are intriguing molecules with potential biological activities, and their preparation involves the use of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime .
Indole Alkaloids and Natural Products
Indole derivatives, including those derived from 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , are essential components in natural products. They are found in various sources such as indole alkaloids, fungal metabolites, and marine organisms. These compounds exhibit diverse biological activities and have been studied for their potential therapeutic effects .
Plant Hormone Precursor
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Derivatives of indole, including those related to 5-bromo-1H-indole-3-carbaldehyde O-methyloxime , play a role in plant growth regulation and signaling pathways .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of cellular responses.
Result of Action
Indole derivatives are known to have various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
properties
IUPAC Name |
(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSYBEIMJUDRKI-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1H-indole-3-carbaldehyde O-methyloxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.